![molecular formula C14H10ClFO2 B1347713 5-Chloro-2-[(4-fluorobenzyl)oxy]benzaldehyde CAS No. 590360-22-8](/img/structure/B1347713.png)
5-Chloro-2-[(4-fluorobenzyl)oxy]benzaldehyde
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Overview
Description
5-Chloro-2-[(4-fluorobenzyl)oxy]benzaldehyde is a chemical compound with the CAS Number: 590360-22-8. It has a molecular weight of 264.68 . The IUPAC name for this compound is 5-chloro-2-[(4-fluorobenzyl)oxy]benzaldehyde .
Molecular Structure Analysis
The InChI code for 5-Chloro-2-[(4-fluorobenzyl)oxy]benzaldehyde is 1S/C14H10ClFO2/c15-12-3-6-14 (11 (7-12)8-17)18-9-10-1-4-13 (16)5-2-10/h1-8H,9H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
5-Chloro-2-[(4-fluorobenzyl)oxy]benzaldehyde is a solid at room temperature .Scientific Research Applications
Synthesis of Antibacterial Compounds
Research has shown that derivatives obtained from reactions involving benzaldehydes, such as 5-Chloro-2-[(4-fluorobenzyl)oxy]benzaldehyde, have been tested for antibacterial activities. For instance, Xin, Ding, and Zhang (1993) synthesized 1-amino-6-fluoro-1,4-dihydro-4-oxo-7-(substituted) piperazinyl-3-quinolinecarboxylic acids and their derivatives through reactions involving benzaldehydes, showcasing antibacterial potential in vitro (T. Xin, J. Ding, X. P. Zhang, 1993).
Development of Fluorinated Compounds
The synthesis of fluorinated compounds, particularly those involving fluorobenzaldehydes, is a key area of interest. These compounds have applications ranging from radiopharmaceuticals to materials science. For example, research by Funke et al. (2006) on reductive etherification of 4-[18F]fluoro-benzaldehyde with decaborane highlights the potential for synthesizing fluorobenzylethers, which are valuable in the field of medical imaging (U. Funke, Hongmei Jia, S. Fischer, M. Scheunemann, J. Steinbach, 2006).
Catalysis and Organic Transformations
The role of benzaldehydes in catalysis and organic transformations is significant. Studies, such as the one by Chen, Ozturk, and Sorensen (2017), demonstrate the use of benzaldehydes in Pd-catalyzed ortho C-H hydroxylation, emphasizing the importance of these compounds in facilitating complex chemical transformations (Xiao-Yang Chen, Seyma Ozturk, E. J. Sorensen, 2017).
Enzymatic Transformations
Enzymatic transformations involving benzaldehydes also represent an innovative area of research. For example, the work by Moonen, Westphal, Rietjens, and Berkel (2005) on the enzymatic Baeyer-Villiger oxidation of fluorobenzaldehydes showcases the potential for using enzymes to achieve selective oxidations, offering a greener alternative to traditional chemical methods (M. Moonen, A. Westphal, I. Rietjens, W. Berkel, 2005).
Light Harvesting and Nonlinear Optical Properties
Research into the light harvesting and nonlinear optical properties of compounds synthesized from benzaldehydes has also been conducted. Studies like the one by Sheena Mary et al. (2019) explore the quantum mechanical properties of aromatic halogen-substituted compounds, indicating their potential application in the development of novel materials for energy conversion and photonic devices (Y. Sheena Mary, T. Ertan-Bolelli, Renjith Thomas, Akhil R. Krishnan, K. Bolelli, E. Kasap, T. Onkol, I. Yildiz, 2019).
Safety and Hazards
properties
IUPAC Name |
5-chloro-2-[(4-fluorophenyl)methoxy]benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO2/c15-12-3-6-14(11(7-12)8-17)18-9-10-1-4-13(16)5-2-10/h1-8H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBKZSMMHROQOIC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)Cl)C=O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80358394 |
Source
|
Record name | 5-chloro-2-[(4-fluorobenzyl)oxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80358394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-[(4-fluorobenzyl)oxy]benzaldehyde | |
CAS RN |
590360-22-8 |
Source
|
Record name | 5-chloro-2-[(4-fluorobenzyl)oxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80358394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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